molecular formula C11H15NO4 B3032033 1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate CAS No. 952182-27-3

1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate

Cat. No. B3032033
CAS RN: 952182-27-3
M. Wt: 225.24
InChI Key: CTHZHSWSRBKAAA-UHFFFAOYSA-N
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Description

“1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Synthesis Analysis

Pyrrole compounds can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid to yield substituted pyrroles .


Molecular Structure Analysis

The molecular structure of “1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate” would consist of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The 1-position of the ring would be substituted with a tert-butyl group, the 3-position with a methyl group, and the 1,3-positions would have dicarboxylate functional groups .


Chemical Reactions Analysis

Pyrrole compounds are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, much like benzene. The most reactive position is C2, the carbon next to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate” would depend on its specific structure. Generally, pyrrole is a colorless volatile liquid. It is weakly basic and has a distinctive odor .

Safety and Hazards

Pyrrole and its derivatives should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or ingested .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl pyrrole-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHZHSWSRBKAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662710
Record name 1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate

CAS RN

952182-27-3
Record name 1-(1,1-Dimethylethyl) 3-methyl 1H-pyrrole-1,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-methyl 1H-pyrrole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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